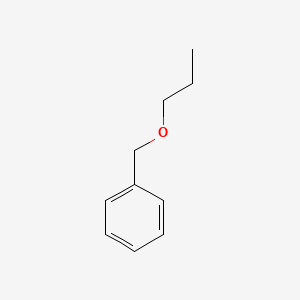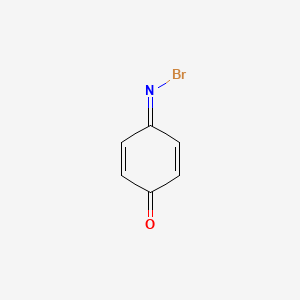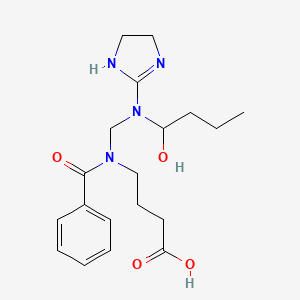
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid is a complex organic compound featuring an imidazole ring, a benzoyl group, and a butyric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as nickel or erbium triflate, and reagents like acyl or sulfonyl chlorides in the presence of bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl and butyric acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity, while the butyric acid moiety can influence its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with a benzoyl group.
Butyric Acid Derivatives: Compounds like butyric acid and its esters are structurally related.
Uniqueness
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications .
Propiedades
Número CAS |
81186-18-7 |
|---|---|
Fórmula molecular |
C19H28N4O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(1-hydroxybutyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N4O4/c1-2-7-16(24)23(19-20-11-12-21-19)14-22(13-6-10-17(25)26)18(27)15-8-4-3-5-9-15/h3-5,8-9,16,24H,2,6-7,10-14H2,1H3,(H,20,21)(H,25,26) |
Clave InChI |
GARHORUDOLGIOA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


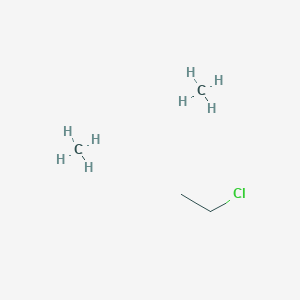
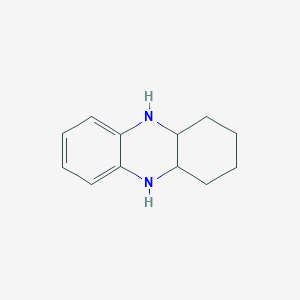
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
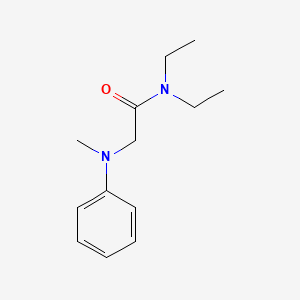


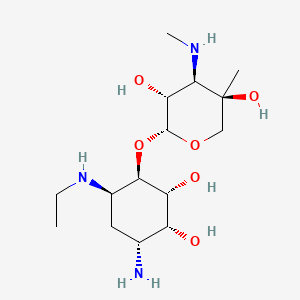

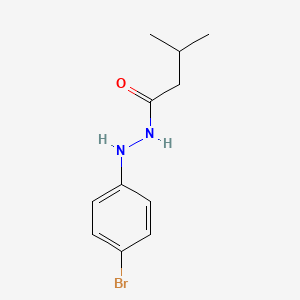
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
